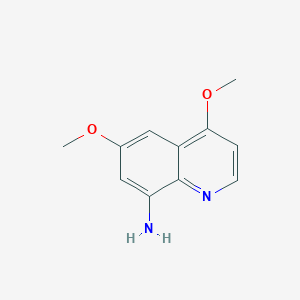

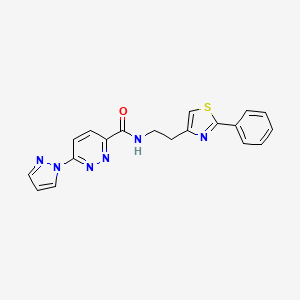

![molecular formula C15H14ClN3O B2387801 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797142-39-2](/img/structure/B2387801.png)

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which includes the compound , involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . This process results in the formation of pyrimidino[4,5-d][1,3]oxazines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[4,3-d]pyrimidin-6(5H)-yl group attached to a 2-chlorophenyl group via an ethanone linker.Applications De Recherche Scientifique

Medicinal Chemistry: Pd-Catalyzed Arylation

The compound has been investigated for its potential in medicinal chemistry. Specifically, a Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported . This method allows for the introduction of aryl groups at specific positions in the pyrrolo[2,3-d]pyrimidine scaffold. Many functional groups are well tolerated under these conditions, providing a diverse set of biphenyl-containing pyrrolo[2,3-d]pyrimidines. These compounds could serve as valuable building blocks for drug discovery.

Threonine Tyrosine Kinase (TTK) Inhibition

Researchers have designed and synthesized a series of pyrido[2,3-d]pyrimidin-7(8H)-ones as selective orally bioavailable TTK inhibitors . One representative compound, 5o, exhibited strong binding affinity with a K_d value . TTK inhibitors are of interest due to their potential role in cancer therapy, as TTK is involved in cell division and proliferation.

Antitumor Activity

Novel 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines in vitro . These compounds may hold promise as potential antitumor agents, although further studies are needed to explore their efficacy and safety profiles.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-11(13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVQBCRHBRLBCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)

![5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone](/img/structure/B2387730.png)

![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)

![3-{[benzyl(methyl)carbamoyl]amino}-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2387738.png)

![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)